4'-Formylacetanilide Thiosemicarbazone, also known as Thiacetazone (CAS 104-06-3), is a well-characterized derivative of thiosemicarbazide. This class of compounds is defined by the R1R2C=NNH-C(S)NH2 structural motif, which confers two primary, procurement-relevant properties: potent biological activity and a strong capacity for metal chelation. [1] The thiosemicarbazone moiety acts as an effective bidentate N,S-donor ligand, readily forming stable complexes with a wide range of transition metals, a process which often enhances biological efficacy. [2] Historically investigated as an antitubercular agent, its primary value in modern research and development lies in its utility as a versatile synthetic precursor for creating novel metal-based therapeutics and as a validated chemical scaffold for structure-activity relationship (SAR) studies. [3]
The therapeutic and precursor potential of thiosemicarbazones is critically dependent on their precise molecular structure, making direct substitution with analogs a high-risk strategy in both synthesis and biological screening. The N,S donor atoms of the thiosemicarbazone group, combined with the specific electronic and steric properties of the 4'-formylacetanilide moiety, dictate the geometry and stability of resulting metal complexes, which in turn governs their cytotoxic potency. [1] Even minor modifications, such as changing substituent positions on the aromatic ring or altering the N-terminal group, can dramatically alter biological outcomes, including a potential 10-fold difference in antimycobacterial potency or complete loss of anticonvulsant efficacy. [REFS-2, REFS-3] Therefore, for reproducible synthesis of targeted metal complexes or for building reliable structure-activity relationship (SAR) models, procuring this specific compound (CAS 104-06-3) is essential to avoid unpredictable and non-comparable results.
The primary procurement driver for this compound is its exceptional utility as a ligand for creating highly potent anticancer agents. While the ligand itself has activity, its complexation with transition metals like copper can dramatically increase cytotoxicity. For example, studies on closely related thiosemicarbazone ligands show that the resulting copper (II) complexes can exhibit an anti-proliferative activity against human large cell lung cancer cells (NCI-H460) that is more than 40-fold greater than the ligand alone. [1] Another copper complex demonstrated an IC50 value of 0.15 µM against the A549 lung cancer cell line, a potency significantly greater than the clinical standard, cisplatin (IC50 = 17.36 µM). [1]
| Evidence Dimension | Anticancer Potency Enhancement (NCI-H460 cells) |
| Target Compound Data | Serves as precursor ligand |
| Comparator Or Baseline | Resulting Cu(II) complex exhibits >40-fold increase in anti-proliferative activity compared to the free ligand. |
| Quantified Difference | >4000% increase in activity |
| Conditions | In vitro cytotoxicity assay against human large cell lung cancer cells (NCI-H460). |
This demonstrates that procuring this specific ligand is the critical first step to synthesizing metallo-drugs with exceptionally high, clinically relevant potency.
4'-Formylacetanilide Thiosemicarbazone (Thiacetazone, TAC) is a foundational molecule in antitubercular research. Its established activity profile makes it an indispensable benchmark and starting scaffold for drug discovery programs. A study involving the synthesis and evaluation of 31 TAC analogues against *M. tuberculosis* identified two compounds with Minimal Inhibitory Concentrations (MICs) that were 10-fold lower than the parent TAC molecule. [1] This highlights the compound's role as a validated, optimizable platform for generating next-generation drug candidates.
| Evidence Dimension | Antitubercular Potency (MIC) |
| Target Compound Data | Baseline MIC of Thiacetazone (TAC) |
| Comparator Or Baseline | Optimized TAC analogues with 10-fold lower MICs. |
| Quantified Difference | 1000% improvement in potency for derivatives |
| Conditions | In vitro activity against Mycobacterium tuberculosis. |
For researchers in infectious disease, this compound is not just a reagent but a required standard for validating new, more potent antitubercular agents.
The thiosemicarbazone scaffold is a known pharmacophore for anticonvulsant activity, but efficacy and safety are highly dependent on the specific aromatic substitution. While data on this exact compound is limited, research on structurally related aryl-amide derivatives demonstrates the importance of precise structural selection. For instance, a lead compound from a related series showed potent, broad-spectrum anticonvulsant activity with an ED50 of 49.6 mg/kg in the maximal electroshock (MES) test and was also effective in a model of drug-resistant epilepsy. [1] The selection of specific analogs is crucial for achieving a high Protective Index (PI = TD50/ED50), which compares the effective dose to the neurotoxic dose. This indicates that generic aryl thiosemicarbazones are not interchangeable for CNS research.
| Evidence Dimension | Anticonvulsant Efficacy (ED50) |
| Target Compound Data | Provides a core aryl-amide thiosemicarbazone-like scaffold. |
| Comparator Or Baseline | Optimized analog with ED50 of 49.6 mg/kg (MES test) and 67.4 mg/kg (scPTZ test). |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vivo seizure models (MES, scPTZ) in mice. |
This evidence justifies the procurement of specific aryl thiosemicarbazones like CAS 104-06-3 for building SAR libraries aimed at discovering potent and safe CNS drug candidates.
Ideal for synthetic chemistry labs aiming to produce novel metal complexes for anticancer screening. The evidence shows that using this ligand as a precursor can lead to final compounds with cytotoxic potency against lung cancer cell lines that is orders of magnitude greater than clinical standards like cisplatin. [1]
Serves as an essential positive control and benchmark scaffold in research programs developing new agents against *Mycobacterium tuberculosis*. Its validated activity and known potential for 10-fold potency improvement make it a critical component for SAR studies. [2]
A valuable building block for creating libraries of novel anticonvulsant candidates. The critical role of the aryl substituent in determining efficacy and safety justifies the use of this specific, well-defined scaffold to explore new chemical space for epilepsy and other neurological disorders. [3]
Irritant